6-(Perfluoropropyl)pyridin-3-amine
Description
6-(Perfluoropropyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a perfluoropropyl (-CF2CF2CF3) substituent at the 6-position and an amine (-NH2) group at the 3-position of the pyridine ring. The perfluorinated chain imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. These properties make it valuable in pharmaceutical and agrochemical research, particularly as a bioisostere or building block for inhibitors and receptor-targeting molecules .
Properties
IUPAC Name |
6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-2-1-4(16)3-17-5/h1-3H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLZHFMTBONWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895716 | |
| Record name | 6-(Heptafluoropropyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317810-57-4 | |
| Record name | 6-(Heptafluoropropyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the coupling of 5-bromo-2-methylpyridin-3-amine with perfluoropropyl boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Perfluoropropyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The perfluoropropyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Perfluoropropyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Perfluoropropyl)pyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing perfluoropropyl group. This group can influence the electronic properties of the pyridine ring, enhancing its reactivity and binding affinity to specific targets. The compound can modulate various biochemical pathways, depending on its functionalization and the context of its application .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron-Withdrawing Effects : The perfluoropropyl group in the target compound provides stronger electron withdrawal than perfluoroethyl or difluoromethyl groups, influencing reactivity and binding affinity in drug design .
- Lipophilicity: Perfluorinated chains increase logP values, enhancing membrane permeability compared to non-fluorinated analogs like 6-cyclopropylpyridin-2-amine .
- Solubility : Salt forms (e.g., dihydrochloride in 6-(Difluoromethyl)pyridin-3-amine) improve aqueous solubility, whereas free-base fluorinated derivatives are more lipophilic .
Metabolic Stability and Reactivity
- Perfluorinated Chains : The target compound’s -CF2CF2CF3 group resists oxidative metabolism, offering superior in vivo stability compared to -CF2H or -Br substituents, which are prone to enzymatic degradation or substitution reactions .
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